molecular formula C3H4Cl2F4Si B13420995 Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)- CAS No. 422-69-5

Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-

Katalognummer: B13420995
CAS-Nummer: 422-69-5
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: DNTIELRTZGGEAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-, also known as dichloromethyl(1,1,2,2-tetrafluoroethyl)silane, is an organosilicon compound with the molecular formula C3H4Cl2F4Si. This compound is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. It is primarily used in research and development settings and has applications in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane typically involves the reaction of methyl dichlorosilane with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{CH}_3\text{SiCl}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{F}_4\text{Si} ]

Industrial Production Methods

Industrial production methods for dichloromethyl(1,1,2,2-tetrafluoroethyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl dichlorosilane (CH3SiCl2): A precursor in the synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane.

    Tetrafluoroethylene (C2F4): Another precursor used in the synthesis.

    Trifluoro(1,1,2,2-tetrafluoroethyl)silane: A related compound with similar properties.

Uniqueness

Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane is unique due to the combination of silicon and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

422-69-5

Molekularformel

C3H4Cl2F4Si

Molekulargewicht

215.05 g/mol

IUPAC-Name

dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane

InChI

InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3

InChI-Schlüssel

DNTIELRTZGGEAE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C(C(F)F)(F)F)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.